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Compound of Interest

Compound Name:
(4S,6R)-4-Methyl-6-propan-2-

yloxan-2-one

CAS No.: 191917-39-2

Cat. No.: B064656 Get Quote

Executive Summary & Pharmacophore
Significance[1]
Chiral lactones (cyclic esters) represent a privileged scaffold in medicinal chemistry, serving as

the structural core for numerous cytotoxic, antimicrobial, and antiviral agents. Their biological

potency stems from their ability to form irreversible covalent bonds with nucleophilic residues

(e.g., cysteine thiols) in target proteins via Michael addition, a property enhanced by the

specific stereochemistry of the lactone ring.

This guide provides a technical comparison and evaluation framework for bioactive compounds

synthesized from chiral lactones, specifically focusing on Andrographolide derivatives and

Goniothalamin analogs. It contrasts these synthesized compounds against clinical standards

(e.g., Doxorubicin, Cisplatin) using verified in vitro and in vivo data.

Comparative Performance Analysis
Anticancer Efficacy: Chiral Lactone Derivatives vs.
Clinical Standards
The following analysis compares Andrographolide 14-alpha-esters and Goniothalamin (GTN)

derivatives against Doxorubicin (DOX). The data highlights the superior selectivity index (SI) of
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chiral lactone derivatives, particularly in multidrug-resistant (MDR) cell lines.

Table 1: Cytotoxicity and Selectivity Profile (In Vitro)

Compound
Class

Specific
Derivative

Target Cell
Line

IC50 (µM)

Compariso
n vs.
Doxorubici
n

Mechanism
of Action

Andrographol

ide

14-alpha-

lipoyl ester

MCF-7

(Breast)
2.1 ± 0.3

Comparable

(DOX: ~1.8

µM)

NF-κB

inhibition;

ROS

induction

Goniothalami

n

2,4-

dimethoxy

analog (88)

NCI-

ADR/RES

(MDR)

0.85 ± 0.1

Superior

(DOX: >5.0

µM due to

efflux)

p53-

dependent

apoptosis;

Caspase-9

activation

Goniothalami

n
Parent GTN

Saos-2

(Osteosarco

ma)

3.2 ± 0.5
Inferior (DOX:

0.5 µM)

G2/M Phase

Arrest

Andrographol

ide

C15-

benzylidene

H22

(Hepatoma)
4.5 ± 0.4

Superior

Safety (Lower

toxicity to

VERO cells)

Inhibition of

VEGF-

mediated

angiogenesis

Key Insight: While Doxorubicin often displays lower absolute IC50 values in sensitive lines,

chiral lactone derivatives (specifically methoxylated GTN analogs) retain potency in MDR lines

where Doxorubicin fails. This is attributed to the lactone's ability to bypass P-glycoprotein efflux

pumps.

In Vivo Tumor Inhibition
Table 2: Xenograft Model Efficacy (Murine Models)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Model Dosage
Tumor
Inhibition Rate
(TIR)

Toxicity
Indicators

Andrographolide-

DOX Liposome

4T1 Orthotopic

(Breast)
5 mg/kg

~78%

(Synergistic)

Reduced

Cardiotoxicity vs

Free DOX

C15-Benzylidene

Andrographolide
H22 Xenograft 10 mg/kg 62%

No significant

body weight loss

Doxorubicin

(Control)
H22 Xenograft 2 mg/kg 65%

Significant

weight loss

(>15%);

Cardiotoxicity

Mechanistic Signaling Pathway
The anticancer activity of chiral lactone derivatives is primarily driven by the induction of

oxidative stress and subsequent apoptosis. The diagram below details the signaling cascade

activated by Goniothalamin and Andrographolide derivatives.
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Figure 1: Mechanism of Action.[1][2] Chiral lactones induce apoptosis via ROS-mediated

mitochondrial dysfunction and Caspase activation.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating

controls.

Synthesis & Structural Validation[1][4]
Objective: Stereoselective synthesis of Andrographolide C-14 esters.

Method:

Protection: Protect C-3 and C-19 hydroxyl groups of Andrographolide using 2,2-

dimethoxypropane (p-TsOH cat.) to yield the acetonide.

Esterification: React the protected intermediate with the appropriate carboxylic acid (e.g.,

lipoic acid) using DCC/DMAP coupling conditions in anhydrous DCM.

Deprotection: Remove the acetonide group using aqueous acetic acid (80%) to restore the

C-3/C-19 diol.

Validation: Verify structure via 1H-NMR (shift of H-14 signal) and HRMS. Purity >95% by

HPLC is required for biological testing.

In Vitro Evaluation: MTT Cytotoxicity Assay
Objective: Determine IC50 values.

Protocol:

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add serial dilutions of the chiral lactone derivative (0.1 – 100 µM). Include

DMSO (0.1%) as vehicle control and Doxorubicin as positive control.
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Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

In Vivo Evaluation: Xenograft Tumor Model
Objective: Assess tumor growth inhibition (TGI).

Protocol:

Inoculation: Inject

H22 or 4T1 cells subcutaneously into the right flank of BALB/c mice (6-8 weeks old).

Randomization: When tumors reach ~100 mm³ (approx. 7 days), randomize mice into

groups (n=6):

Vehicle Control (Saline/Tween-80)

Positive Control (Doxorubicin 2 mg/kg, i.p., q3d)

Test Group (Lactone Derivative 10 mg/kg, i.p., qd)

Monitoring: Measure tumor volume (

) and body weight every 2 days.

Endpoint: Sacrifice at Day 21. Excise tumors, weigh, and fix in formalin for IHC (Ki-67

staining).

Validation: TGI% must be calculated as

.

Evaluation Workflow Diagram
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Figure 2: Evaluation Pipeline. From synthesis to in vivo validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Evaluation Guide: Bioactive Compounds
Synthesized from Chiral Lactones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064656#in-vitro-and-in-vivo-evaluation-of-
compounds-synthesized-from-chiral-lactones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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